![molecular formula C7H14NP B14397063 1-Aza-5-phosphabicyclo[3.3.1]nonane CAS No. 89377-04-8](/img/structure/B14397063.png)
1-Aza-5-phosphabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aza-5-phosphabicyclo[3.3.1]nonane is a unique bicyclic compound that features both nitrogen and phosphorus atoms within its structure. This compound is known for its stability and versatility, making it a valuable ligand in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aza-5-phosphabicyclo[3.3.1]nonane can be synthesized through a series of steps involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an amine in the presence of a catalyst to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aza-5-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The nitrogen and phosphorus atoms can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenated compounds and other electrophiles are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Aza-5-phosphabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Aza-5-phosphabicyclo[3.3.1]nonane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
- 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane
- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane
- 1,3,5-Triaza-7-phosphaadamantane
Uniqueness: 1-Aza-5-phosphabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure, which imparts stability and reactivity. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalysis and industrial applications .
Eigenschaften
CAS-Nummer |
89377-04-8 |
|---|---|
Molekularformel |
C7H14NP |
Molekulargewicht |
143.17 g/mol |
IUPAC-Name |
1-aza-5-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14NP/c1-3-8-4-2-6-9(5-1)7-8/h1-7H2 |
InChI-Schlüssel |
OATLWSSRGBEAKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCCP(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
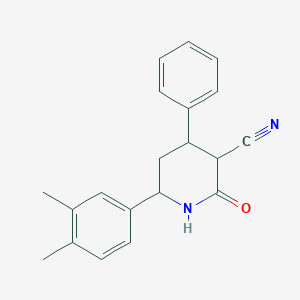
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
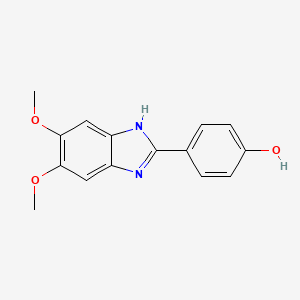
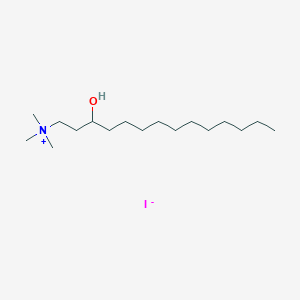
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
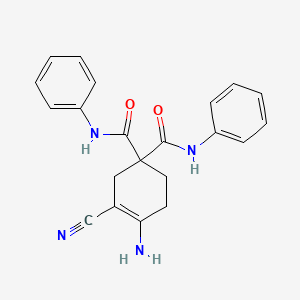
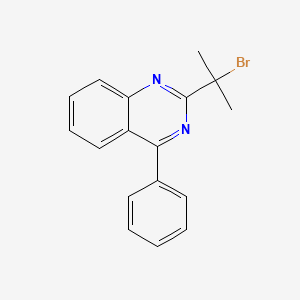
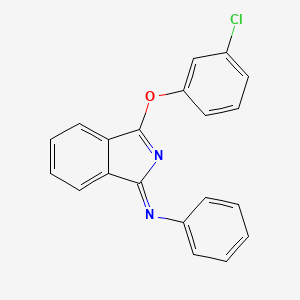
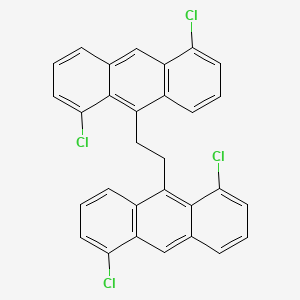
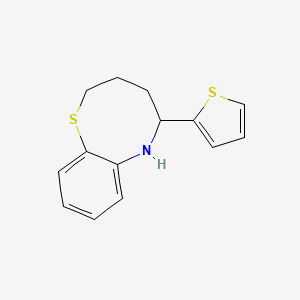
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

